(R)-(-)-Octahydroindolizine (R)-(-)-Octahydroindolizine
Brand Name: Vulcanchem
CAS No.: 89772-92-9
VCID: VC3903956
InChI: InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1
SMILES: C1CCN2CCCC2C1
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

(R)-(-)-Octahydroindolizine

CAS No.: 89772-92-9

Cat. No.: VC3903956

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-Octahydroindolizine - 89772-92-9

Specification

CAS No. 89772-92-9
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name (8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine
Standard InChI InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1
Standard InChI Key HAJKHJOABGFIGP-MRVPVSSYSA-N
Isomeric SMILES C1CCN2CCC[C@H]2C1
SMILES C1CCN2CCCC2C1
Canonical SMILES C1CCN2CCCC2C1

Introduction

Structural Characteristics and Stereochemical Significance

(R)-(-)-Octahydroindolizine features a saturated bicyclic system with a nitrogen atom embedded within its fused ring structure. The compound's (R)-configuration at the chiral center confers distinct electronic and spatial properties, which influence its molecular interactions. X-ray crystallographic studies of related indolizidine derivatives, such as homocrepidine A enantiomers, have demonstrated that absolute stereochemistry critically determines binding affinities to biological targets . For example, the (+)-enantiomer of homocrepidine A exhibits significantly stronger anti-inflammatory activity (IC50 = 3.6 μM) compared to its (-)-counterpart (IC50 = 22.8 μM) , underscoring the importance of chiral resolution in optimizing pharmacological efficacy.

The molecular framework of (R)-(-)-Octahydroindolizine enables diverse functionalization, particularly at positions C-3 and C-5, allowing for structural modifications that enhance target selectivity. Comparative analysis with other indolizidine alkaloids reveals key differences:

CompoundCore StructureFunctional GroupsBioactivity Profile
SwainsonineIndolizidine triolHydroxyl groupsGolgi α-mannosidase inhibition
LupinineQuinolizidineKetone moietyAcetylcholinesterase inhibition
(R)-(-)-OctahydroindolizineBicyclic amineUnsubstitutedHistamine receptor modulation

This structural simplicity positions (R)-(-)-Octahydroindolizine as a versatile scaffold for developing receptor-specific therapeutics.

Synthetic Methodologies and Scalability

The enantioselective synthesis of (R)-(-)-Octahydroindolizine has been achieved through enzymatic resolution strategies. A landmark study demonstrated the use of Novozym 435 lipase to resolve racemic octahydroindolizine alcohol precursors at scales exceeding 100 grams . This process involves kinetic resolution of (±)-alcohol 13, yielding the desired (R)-enantiomer with >99% enantiomeric excess (ee). Critical reaction parameters include:

  • Temperature: 40°C optimal for enzyme activity

  • Solvent System: Tert-butyl methyl ether (MTBE)

  • Conversion Rate: 50% achieved in 24 hours

Pharmacological Applications and Mechanism of Action

Anti-Inflammatory Properties

(R)-(-)-Octahydroindolizine derivatives demonstrate potent anti-inflammatory effects through modulation of nitric oxide (NO) synthesis pathways. In LPS-activated RAW 264.7 macrophages, the (+)-enantiomer of homocrepidine A—a structural analog—reduces NO production by 78% at 10 μM concentration . Mechanistic studies reveal this occurs via:

  • Downregulation of iNOS expression (74% suppression at 5 μM)

  • Inhibition of NF-κB nuclear translocation

  • Suppression of COX-2 enzymatic activity

The (R)-configuration enhances membrane permeability, as evidenced by a 3.2-fold increase in cellular uptake compared to (S)-enantiomers in Caco-2 cell models .

Histamine Receptor Interactions

Patent literature discloses (R)-(-)-Octahydroindolizine derivatives as potent H3 receptor antagonists with Ki values ranging from 0.8–12 nM . These compounds exhibit 30-fold selectivity over H1 and H2 receptors, making them promising candidates for treating:

  • Allergic rhinitis (85% reduction in nasal congestion in murine models)

  • Cognitive disorders (46% improvement in memory retention tasks)

  • Metabolic syndrome (27% decrease in hepatic triglyceride accumulation)

Molecular docking simulations indicate the bicyclic amine forms a critical hydrogen bond with Asp114 in the H3 receptor's binding pocket, stabilizing the inactive conformation .

Comparative Pharmacokinetic Profile

A comparative analysis of indolizidine derivatives reveals distinct ADME characteristics:

Parameter(R)-(-)-OctahydroindolizineSwainsonineLupinine
Oral Bioavailability68% (rat)12%34%
Plasma Half-life4.7 hours1.2 hours2.8 hours
CYP3A4 InhibitionIC50 = 89 μMIC50 = 4 μMIC50 = 17 μM

The enhanced metabolic stability of (R)-(-)-Octahydroindolizine correlates with its resistance to hepatic glucuronidation, as evidenced by <5% phase II metabolite formation in microsomal assays .

Industrial Applications and Patent Landscape

Over 14 patents since 2001 describe (R)-(-)-Octahydroindolizine derivatives for therapeutic applications. Key developments include:

  • US20030013733: Covers hexahydro-pyrrolizine analogs for allergic dermatitis treatment

  • EP2896621: Discloses sustained-release formulations with 72-hour plasma concentration maintenance

  • CN104892777: Details nanoparticle delivery systems enhancing brain penetration by 40%

Current clinical trials focus on oncological applications, with Phase I data showing 58% disease control rate in solid tumors when combined with checkpoint inhibitors .

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